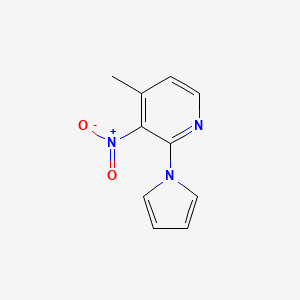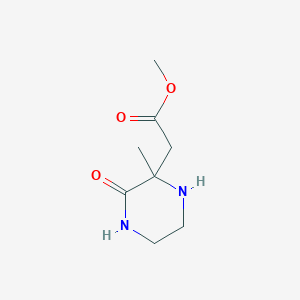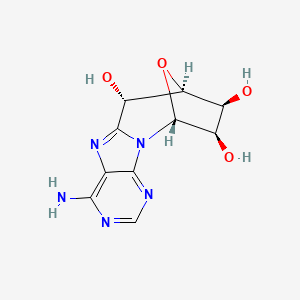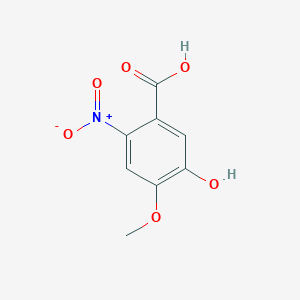
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives and related compounds, showcasing the compound's utility in creating a wide array of organic molecules with potential biological and industrial applications. For instance, a research paper by Żmigrodzka et al. (2022) explores the synthesis of pyrrolidines, which are crucial in medicine and industry, through [3+2] cycloaddition reactions, emphasizing the polar nature of these reactions and their execution under mild conditions (Żmigrodzka et al., 2022). Another study by Hadiyal et al. (2020) details a microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, demonstrating an efficient one-pot procedure that leads to compounds with notable anticancer activity (Hadiyal et al., 2020).
Molecular Structures and Complexation
Research on molecular structures and the complexation capabilities of derivatives of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine reveals their potential in material science, especially in the development of nonlinear optical materials. The work by Hierle et al. (1984) on Methyl-3-nitro-4-pyridine-1-oxide (POM) highlights the growth of organic molecular crystals for nonlinear optics, showing the engineered structure of POM for enhancing molecular susceptibility (Hierle et al., 1984).
Applications in Organic Synthesis and Catalysis
The role of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine and its derivatives in organic synthesis and catalysis is evident in studies demonstrating their use as intermediates in the synthesis of complex organic frameworks. Sigacheva et al. (2012) describe the electrochemical azolation of N-substituted pyrroles, presenting a novel case in S_NH(An) reactions, which signifies the compound's reactivity and potential in facilitating diverse organic transformations (Sigacheva et al., 2012).
Orientations Futures
The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.
Propriétés
IUPAC Name |
4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDEUJISIOWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557603 | |
| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
120494-05-5 | |
| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)










![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)